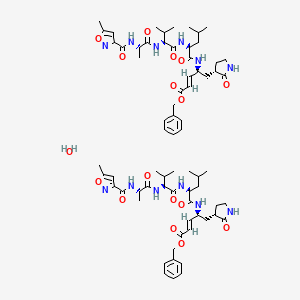

Mpro inhibitor N3 hemihydrate

Beschreibung

BenchChem offers high-quality Mpro inhibitor N3 hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mpro inhibitor N3 hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C70H98N12O17 |

|---|---|

Molekulargewicht |

1379.6 g/mol |

IUPAC-Name |

bis(benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate);hydrate |

InChI |

InChI=1S/2C35H48N6O8.H2O/c2*1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;/h2*7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H2/b2*13-12+;/t2*23-,25-,26+,27-,30-;/m00./s1 |

InChI-Schlüssel |

FFGRVUOVZDZOBL-UHWYBZBWSA-N |

Isomerische SMILES |

CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.O |

Kanonische SMILES |

CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

N3 Mpro Inhibitor: A Technical Guide on its Discovery and Development

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted an urgent global search for effective antiviral therapeutics. A key target in this endeavor has been the viral main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[1][2] Its high degree of conservation among coronaviruses and the absence of close human homologs make it an ideal target for antiviral drug design.[2] Among the first and most influential inhibitors to be identified was N3, a peptidomimetic Michael acceptor, which has served as a crucial tool and a foundational scaffold for the development of subsequent Mpro inhibitors.[3][4]

Discovery of the N3 Inhibitor

The N3 inhibitor was not developed from scratch for SARS-CoV-2. Its discovery was a result of repurposing and building upon previous research into inhibitors for other coronaviruses. Scientists had previously designed a library of peptidomimetic compounds targeting the Mpro of SARS-CoV and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[3][5] This library included compounds with a Michael acceptor warhead, designed for mechanism-based covalent inhibition.[6] When the SARS-CoV-2 pandemic began, this existing library was screened against the newly identified SARS-CoV-2 Mpro.[6] The compound designated 'N3' demonstrated potent inhibitory activity and was rapidly characterized.[3][6] The crystal structure of SARS-CoV-2 Mpro in complex with N3 was solved and released in early February 2020 (PDB ID: 6LU7), providing an invaluable structural basis for further drug development.[1]

Mechanism of Covalent Inhibition

N3 is a covalent, irreversible inhibitor that functions as a Michael acceptor.[5][6] The catalytic activity of Mpro relies on a cysteine-histidine catalytic dyad (Cys145 and His41).[4][7] The inhibition process occurs in a two-step mechanism:

-

Non-covalent Binding: The inhibitor first binds reversibly within the enzyme's active site, positioning its reactive group near the catalytic dyad.[4][6]

-

Covalent Bond Formation: The catalytic His41 residue acts as a general base, deprotonating the thiol group of Cys145. The resulting highly nucleophilic thiolate anion then attacks the β-carbon of the vinyl group (the Michael acceptor warhead) on the N3 inhibitor.[5][6] This results in the formation of a stable covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation of the protease.[5][6]

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have corroborated this stepwise mechanism, showing a low activation free energy barrier for the carbon-sulfur bond formation, which is consistent with the rapid inactivation observed experimentally.[6][8]

Structural Basis of N3-Mpro Interaction

The high-resolution crystal structure of the N3-Mpro complex reveals detailed interactions within the substrate-binding pocket, which is composed of several subsites (S1', S1, S2, S4).[5][9]

-

Covalent Linkage: The primary interaction is the covalent bond formed between the sulfur atom of Cys145 and the Cβ atom of the N3 vinyl group.[5]

-

S1 Site: The γ-lactam ring of the N3 inhibitor fits snugly into the S1 subsite.[5]

-

S2 Site: The inhibitor's leucine residue occupies the hydrophobic S2 subsite, surrounded by residues like His41, Met49, and Met165.[5]

-

Hydrogen Bonds: The peptide-like backbone of N3 forms multiple hydrogen bonds with the main chain atoms of key residues in the active site, mimicking the natural substrate binding.[10]

These extensive interactions explain the high affinity and specificity of N3 for the Mpro enzyme.

Quantitative Inhibitory and Antiviral Activity

The efficacy of the N3 inhibitor has been quantified through various in vitro assays. The data demonstrates its potent enzymatic inhibition and broad-spectrum antiviral activity against several coronaviruses.

| Parameter | Virus/Enzyme | Value | Cell Line | Reference |

| kobs/[I] | SARS-CoV-2 Mpro | 11,300 M⁻¹ s⁻¹ | N/A | [3][5] |

| EC50 | SARS-CoV-2 | 16.77 µM | Vero | [3][11] |

| IC50 | HCoV-229E Mpro | 4.0 µM | N/A | [11] |

| IC50 | Feline Infectious Peritonitis Virus (FIPV) Mpro | 8.8 µM | N/A | [11] |

| IC50 | Infectious Bronchitis Virus (IBV) Mpro | 2.7 µM | N/A | [11] |

| IC50 | Murine Hepatitis Virus (MHV-A59) Mpro | N/A | N/A | [11] |

Table 1: Summary of in vitro efficacy data for the N3 Mpro inhibitor. kobs/[I] represents the second-order rate constant of enzyme inactivation. IC50 is the half-maximal inhibitory concentration against the enzyme. EC50 is the half-maximal effective concentration in a cell-based antiviral assay.

Experimental Protocols

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay is used to determine the in vitro inhibitory activity of compounds against the Mpro enzyme.

-

Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

-

Methodology:

-

Reagents: Recombinant SARS-CoV-2 Mpro, FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3), test compound (N3).

-

Procedure:

-

The Mpro enzyme is pre-incubated with varying concentrations of the N3 inhibitor in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for binding and covalent modification.

-

The enzymatic reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.

-

The increase in fluorescence intensity is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission).

-

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the rates of inhibitor-treated samples to a DMSO control. IC50 values are then calculated by fitting the dose-response data to a suitable equation.

-

Antiviral Activity Assay (Cell-based)

This assay measures the ability of a compound to inhibit viral replication in host cells.

-

Principle: Host cells susceptible to viral infection are treated with the test compound and then infected with the virus. The efficacy of the compound is determined by measuring the reduction in viral replication or virus-induced cell death.

-

Methodology:

-

Reagents: Vero E6 cells (or other susceptible cell lines), SARS-CoV-2 virus stock, cell culture medium (e.g., DMEM with 2% FBS), test compound (N3).

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

The cells are treated with serial dilutions of the N3 inhibitor.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 24-48 hours), the antiviral effect is quantified. This can be done by:

-

Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death and calculating the reduction in CPE.

-

qRT-PCR: Extracting viral RNA from the cell supernatant and quantifying the number of viral copies.

-

-

-

Data Analysis: The EC50 value, the concentration at which 50% of viral replication is inhibited, is calculated from the dose-response curve. A parallel cytotoxicity assay (e.g., CCK-8 or MTT) is typically performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

-

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

These computational methods are used to model the chemical reaction of covalent inhibition at an atomic level.

-

Principle: The system is partitioned into two regions. The chemically active region (the N3 warhead and the Cys145-His41 dyad) is treated with high-accuracy quantum mechanics (QM), while the rest of the protein and solvent environment is treated with more computationally efficient molecular mechanics (MM). This allows for the simulation of bond-breaking and bond-forming events.

-

Methodology:

-

System Setup: The initial coordinates are taken from the crystal structure of the Mpro-N3 complex (e.g., PDB ID 6LU7). The system is solvated in a water box with appropriate counter-ions.[12]

-

Simulation: Molecular dynamics (MD) simulations are run to equilibrate the system.[12]

-

Potential of Mean Force (PMF) Calculation: Advanced simulation techniques are used to calculate the free energy profile (or PMF) along the reaction coordinate of the covalent bond formation. This identifies the transition states and intermediates of the reaction.

-

Analysis: The calculated energy barriers are compared with experimental kinetic data to validate the proposed mechanism. The simulations provide detailed structural insights into the transition state of the reaction.[6]

-

Visualizations

Caption: Covalent inhibition mechanism of Mpro by the N3 inhibitor.

Caption: Experimental workflow for a FRET-based Mpro inhibition assay.

Caption: Logical workflow for the discovery of the N3 inhibitor.

References

- 1. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evaluation of the main protease inhibitor FB2001 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors [mdpi.com]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rsc.org [rsc.org]

In-Depth Technical Guide: The Structure-Activity Relationship of N3 Hemihydrate, a Potent Covalent Inhibitor of SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global effort to develop effective antiviral therapeutics. A key target in this endeavor is the viral main protease (Mpro or 3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins and subsequent viral replication.[1] N3 hemihydrate has been identified as a potent, irreversible inhibitor of SARS-CoV-2 Mpro, acting as a peptidomimetic Michael acceptor.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N3 hemihydrate, its mechanism of action, detailed experimental protocols for its evaluation, and the context of its target within the viral life cycle.

Introduction: The Critical Role of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which require extensive proteolytic processing to yield functional non-structural proteins (nsps) necessary for viral replication and transcription.[3][4][5] The main protease, Mpro, is responsible for cleaving these polyproteins at no fewer than 11 distinct sites.[3][5] Its indispensable role in the viral life cycle, coupled with the absence of a close human homolog, makes Mpro an attractive target for antiviral drug development.[1]

N3 hemihydrate is a peptidomimetic inhibitor that was initially designed to target other coronaviruses and has demonstrated potent inhibitory activity against SARS-CoV-2 Mpro.[6] It acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue in the Mpro active site.[2] Understanding the intricate details of its interaction with the enzyme is crucial for the rational design of next-generation Mpro inhibitors with improved efficacy and pharmacokinetic profiles.

Chemical Structure and Mechanism of Action of N3

N3 is a peptidomimetic compound featuring a Michael acceptor warhead. This electrophilic group is key to its mechanism of action, which involves a nucleophilic attack from the catalytic cysteine (Cys145) residue within the Mpro active site. This attack results in the formation of a covalent bond, leading to the irreversible inactivation of the enzyme.[2]

The recognition and binding of N3 to the Mpro active site are also heavily influenced by non-covalent interactions. The peptidic backbone of N3 occupies the substrate-binding pockets (S1, S2, etc.) of the protease, mimicking the natural substrate. Hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the active site play a critical role in its binding affinity and specificity.[2]

Structure-Activity Relationship (SAR) of N3 and its Analogs

The development of N3 analogs has provided valuable insights into the SAR of Mpro inhibitors. Modifications at various positions of the N3 scaffold have been explored to enhance potency, selectivity, and drug-like properties.

The Importance of the Michael Acceptor Warhead

The α,β-unsaturated carbonyl system of the Michael acceptor is a critical feature for the covalent inhibition of Mpro. Studies have shown that modifications to this "warhead" can significantly impact the inhibitor's reactivity and, consequently, its potency. The design of alternative electrophilic traps, such as α-ketoamides, has also proven to be a successful strategy in developing potent Mpro inhibitors.[7]

P1, P2, and P3 Site Modifications

The substrate-binding pocket of Mpro can be divided into several subsites (S1, S2, S3, etc.), each accommodating a corresponding residue (P1, P2, P3, etc.) of the substrate or inhibitor.

-

P1 Position: Mpro exhibits a strong preference for a glutamine residue at the P1 position of its substrates. Consequently, analogs of N3 that maintain a glutamine-like moiety at this position generally exhibit high potency.

-

P2 Position: The S2 subsite is a relatively large and hydrophobic pocket. Modifications at the P2 position with various hydrophobic groups have been shown to influence binding affinity.

-

P3 Position: The S3 subsite is less well-defined, and modifications at the P3 position have been explored to optimize interactions with the enzyme surface.

Quantitative SAR Data

The following table summarizes the inhibitory activities of N3 and selected analogs against SARS-CoV-2 Mpro. This data highlights the impact of structural modifications on potency.

| Compound | P1 Moiety | P2 Moiety | Warhead | IC50 (µM) | EC50 (µM) | Reference(s) |

| N3 | Glutamine mimetic | Leucine | Michael Acceptor | ~0.05 - 0.67 | 16.77 | [1][7] |

| Analog 1 | Glutamine mimetic | Cyclohexylalanine | Michael Acceptor | 0.15 | 2.88 | [1] |

| Compound 2 | Phenylalanine | Leucine | α,β-unsaturated carbonyl | 47 | - | [1] |

| Compound 19 | Boc protected | Leucine | α-ketoamide | 0.054 | 0.37 | [1] |

| Compound 20 | Cbz protected | Leucine | α-ketoamide | 0.051 | 2.6 | [1] |

Experimental Protocols

Accurate and reproducible assessment of Mpro inhibition is essential for the development of new antiviral agents. Below are detailed methodologies for key in vitro assays.

FRET-Based Mpro Inhibition Assay

This biochemical assay utilizes a fluorogenic substrate containing a cleavage site for Mpro flanked by a fluorophore and a quencher. Cleavage of the substrate by Mpro results in an increase in fluorescence, which can be monitored to determine enzyme activity.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compounds (e.g., N3 hemihydrate) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 2 µL of the compound solution to the wells of a 96-well plate.

-

Add 98 µL of Mpro solution (final concentration ~0.5 µM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 100 µL of FRET substrate solution (final concentration ~10 µM).

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

-

Calculate the initial velocity of the reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Materials:

-

Vero E6 cells or other susceptible cell lines

-

SARS-CoV-2 viral stock

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR or immunofluorescence)

Procedure:

-

Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess viral replication. This can be done by:

-

RT-qPCR: Extracting viral RNA from the cell supernatant or cell lysate and quantifying the amount of a specific viral gene.

-

Immunofluorescence: Fixing and permeabilizing the cells, followed by staining with an antibody against a viral protein (e.g., nucleocapsid protein). The number of infected cells can then be quantified by microscopy or high-content imaging.

-

-

Determine the EC50 value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The inhibition of Mpro by N3 directly disrupts the SARS-CoV-2 replication cycle. The following diagrams illustrate the viral polyprotein processing pathway and the experimental workflow for evaluating Mpro inhibitors.

Caption: SARS-CoV-2 polyprotein processing pathway and the inhibitory action of N3.

Caption: Experimental workflow for the evaluation of SARS-CoV-2 Mpro inhibitors.

Conclusion

N3 hemihydrate serves as a foundational tool for understanding the inhibition of the SARS-CoV-2 main protease. Its peptidomimetic structure and covalent mechanism of action have provided a robust platform for the development of more potent and drug-like Mpro inhibitors. The detailed structure-activity relationships derived from N3 and its analogs continue to guide the design of novel antiviral therapies against COVID-19 and future coronavirus threats. The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these next-generation inhibitors, facilitating their progression through the drug discovery pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Biochemical and structural insights into SARS-CoV-2 polyprotein processing by Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfu.ca [sfu.ca]

- 6. Research Progress on the Structure and Function, Immune Escape Mechanism, Antiviral Drug Development Methods, and Clinical Use of SARS-CoV-2 Mpro [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of Mpro Inhibitor N3 Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an unprecedented global effort to develop effective antiviral therapeutics. A key target in this endeavor has been the viral main protease (Mpro or 3CLpro), an enzyme essential for the replication of the virus. The Mpro inhibitor N3 emerged as a potent and promising lead compound in the early stages of this research. This peptidomimetic inhibitor acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby irreversibly inactivating the enzyme.[1] This technical guide provides a detailed overview of the chemical synthesis of the Mpro inhibitor N3, including its hemihydrate form, along with relevant quantitative data and a visualization of its mechanism of action.

Chemical Synthesis of N3

The synthesis of the Mpro inhibitor N3 is a multi-step process involving the preparation of key building blocks followed by their sequential coupling. The following protocol is based on the original synthesis reported by Yang et al. in their seminal 2005 paper on wide-spectrum coronavirus inhibitors and subsequent elaborations in the field.

Synthesis Workflow

Caption: General workflow for the chemical synthesis of Mpro inhibitor N3 hemihydrate.

Experimental Protocols

Materials: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining.

Step 1: Synthesis of the Protected Tripeptide Backbone

The synthesis of the tripeptide backbone of N3 is typically achieved through standard solution-phase peptide coupling techniques. This involves the sequential coupling of appropriately protected amino acid residues. The exact protecting groups and coupling reagents may vary, but a representative procedure is outlined below.

-

Protocol:

-

Couple N-terminally protected leucine (e.g., Boc-Leu-OH) with the free amine of a protected valine residue (e.g., H-Val-OMe) using a suitable coupling agent such as HATU or HBTU in the presence of a base like DIPEA in a solvent like DMF.

-

Purify the resulting dipeptide by column chromatography.

-

Deprotect the N-terminus of the dipeptide (e.g., removal of Boc group with TFA).

-

Couple the deprotected dipeptide with another N-terminally protected amino acid, such as Boc-protected 3-(pyridin-3-yl)alanine, using the same coupling conditions.

-

Purify the resulting tripeptide intermediate.

-

Step 2: Synthesis of the Vinyl Ester Warhead

The vinyl ester "warhead" is a critical component of the N3 inhibitor. Its synthesis involves the modification of a glutamine analogue.

-

Protocol:

-

Start with a protected glutamine derivative where the side-chain amide is modified to a lactam to occupy the S1 pocket of Mpro.

-

The carboxylic acid of this glutamine analogue is then converted to an α,β-unsaturated ester. This can be achieved through various methods, such as a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate ylide.

-

Step 3: Coupling and Deprotection

The final steps involve coupling the tripeptide backbone with the vinyl ester warhead, followed by the removal of all protecting groups.

-

Protocol:

-

Saponify the methyl ester of the tripeptide using a base like LiOH.

-

Couple the resulting carboxylic acid of the tripeptide with the free amine of the vinyl ester warhead using standard peptide coupling conditions.

-

Perform a global deprotection to remove all protecting groups from the coupled product. This is often achieved using a strong acid such as trifluoroacetic acid (TFA) with appropriate scavengers.

-

Step 4: Purification and Hemihydrate Formation

The crude N3 inhibitor is purified to a high degree, and the hemihydrate form is obtained through a controlled crystallization or lyophilization process.

-

Protocol:

-

Purify the crude N3 by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purified N3 is then typically isolated as a hemihydrate by lyophilization from a water-containing solvent system or by controlled crystallization from an aqueous solution. The presence of the hemihydrate can be confirmed by analytical techniques such as Karl Fischer titration and elemental analysis.

-

Quantitative Data

The following table summarizes the key quantitative data for the Mpro inhibitor N3.

| Parameter | Value | Reference |

| In Vitro Activity | ||

| IC50 (SARS-CoV-2 Mpro) | 4.0 µM | |

| EC50 (SARS-CoV-2 in Vero cells) | 16.77 µM | |

| Antiviral Activity (Other Coronaviruses) | ||

| IC50 (HCoV-229E) | 4.0 µM | |

| IC50 (FIPV) | 8.8 µM | |

| IC50 (MHV-A59) | 2.7 µM | |

| Chemical Properties | ||

| Molecular Formula | C35H48N6O7 | |

| Molecular Weight | 664.80 g/mol |

Mechanism of Action: Covalent Inhibition of Mpro

The N3 inhibitor functions as an irreversible inhibitor of the SARS-CoV-2 main protease.[1] The mechanism involves a two-step process:

-

Non-covalent Binding: The peptidomimetic backbone of N3 initially binds to the active site of Mpro through a series of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. This positions the vinyl ester "warhead" in close proximity to the catalytic dyad of the enzyme, which consists of Cysteine-145 and Histidine-41.

-

Covalent Modification: The catalytic Cys-145, activated by the nearby His-41, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ester of N3 in a Michael addition reaction. This results in the formation of a stable covalent bond between the sulfur atom of Cys-145 and the inhibitor.[1]

This covalent modification of the active site cysteine permanently inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication.

Caption: Mechanism of covalent inhibition of Mpro by the N3 inhibitor.

Conclusion

The chemical synthesis of the Mpro inhibitor N3 hemihydrate is a challenging but well-defined process rooted in established peptide synthesis methodologies. This guide provides a comprehensive overview of the synthetic strategy, key experimental considerations, and the underlying mechanism of action. The availability of a detailed synthetic route is crucial for the continued exploration of N3 and its analogues as potential therapeutic agents against coronaviruses. Further research and optimization of the synthetic process can contribute to the development of more potent and selective Mpro inhibitors, ultimately strengthening our arsenal against current and future viral threats.

References

N3 Hemihydrate: A Broad-Spectrum Coronavirus Inhibitor

A Technical Whitepaper for Drug Development Professionals

Executive Summary: The emergence of novel coronaviruses, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral agents. The main protease (Mpro or 3CLpro) is a highly conserved enzyme across coronaviruses and is essential for viral replication, making it a prime therapeutic target.[1][2] N3 hemihydrate, a peptidomimetic Michael acceptor, has been identified as a potent, irreversible inhibitor of Mpro from multiple coronaviruses.[2] This document provides a comprehensive technical overview of N3 hemihydrate, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and structural insights into its interaction with the Mpro enzyme.

Introduction: The Coronavirus Main Protease (Mpro)

Coronaviruses are enveloped, positive-sense, single-stranded RNA viruses. Upon entering a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab.[1] These polyproteins must be cleaved into individual functional proteins to assemble new viral particles. This critical processing step is primarily carried out by the main protease (Mpro), a cysteine protease.[1] The functional conservation and high sequence homology of Mpro across various coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, make it an attractive target for the development of broad-spectrum antiviral drugs.[2][3]

N3 Hemihydrate: A Potent Mpro Inhibitor

N3 hemihydrate is a synthetic peptidomimetic designed to fit into the active site of Mpro.[4] As a Michael acceptor, it contains an electrophilic warhead that can react with the catalytic cysteine residue of the enzyme.[2] This mechanism-based design leads to irreversible covalent inhibition, effectively shutting down the protease's activity and halting viral replication.[1][2]

Mechanism of Action

The catalytic activity of Mpro relies on a Cys-His dyad in its active site (Cys145 and His41 in SARS-CoV-2 Mpro). The inhibition by N3 occurs via a two-step mechanism:

-

Binding: The peptidomimetic backbone of N3 positions the inhibitor within the enzyme's active site, forming non-covalent interactions that resemble the natural substrate.[1]

-

Covalent Modification: The catalytic Cys145 residue performs a nucleophilic attack on the vinyl group of the Michael acceptor warhead in N3. This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.[1][5] This covalent modification permanently inactivates the Mpro enzyme, thereby blocking the processing of the viral polyprotein and inhibiting viral replication.[1]

Caption: Mechanism of N3 inhibition within the coronavirus life cycle.

Quantitative Data: Broad-Spectrum Efficacy

N3 hemihydrate has demonstrated potent inhibitory activity against the Mpro of multiple coronaviruses in various assays. The following tables summarize the reported quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Coronavirus | Target | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| HCoV-229E | Mpro | FRET | 4.0 | [3] |

| FIPV | Mpro | FRET | 8.8 | [3] |

| MHV-A59 | Mpro | FRET | 2.7 |[3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cell-Based Antiviral Activity

| Coronavirus | Cell Line | Assay Type | EC₅₀ (μM) | Reference |

|---|

| SARS-CoV-2 | Vero E6 | CPE | 16.77 |[3][6] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

The evaluation of antiviral compounds like N3 hemihydrate follows a standardized workflow from initial enzymatic assays to cell-based models and finally to in vivo studies.

Caption: General workflow for antiviral drug discovery and development.

Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of Mpro and its inhibition by N3.

-

Reagents & Materials:

-

Recombinant Mpro enzyme.

-

FRET substrate: A peptide containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) on opposite sides of the Mpro cleavage site.

-

Assay Buffer: e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3.

-

N3 hemihydrate dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of N3 hemihydrate in assay buffer.

-

In a 96-well plate, add the Mpro enzyme to each well (except for no-enzyme controls).

-

Add the N3 dilutions or DMSO (for positive control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 30-60 minutes.

-

Principle: In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence curve. Plot the percentage of inhibition against the logarithm of N3 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol determines the ability of N3 to protect cells from virus-induced cell death.[7]

-

Reagents & Materials:

-

Susceptible host cells (e.g., Vero E6 for SARS-CoV-2).

-

Complete cell culture medium.

-

Coronavirus stock with a known titer.

-

N3 hemihydrate dissolved in DMSO.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

96-well clear microplates.

-

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.

-

Prepare serial dilutions of N3 hemihydrate in culture medium.

-

Remove the old medium from the cells and add the N3 dilutions. Also, prepare "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

Infect the cells with coronavirus at a specific multiplicity of infection (MOI), leaving the "cells only" wells uninfected.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours or until significant CPE is observed in the "virus only" control wells.

-

Assess cell viability by adding the MTT or other viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls. Plot the percentage of protection against the logarithm of N3 concentration to calculate the EC₅₀ value. A parallel assay without the virus is run to determine the CC₅₀ (50% cytotoxic concentration).

-

Structural Biology: The N3-Mpro Complex

X-ray crystallography has provided detailed insights into how N3 binds to the Mpro active site.[8][9] The crystal structure reveals that N3 fits snugly into the substrate-binding pocket. Crucially, it confirms the formation of a covalent bond between the sulfur atom of the catalytic Cysteine 145 and the β-carbon of the inhibitor's Michael acceptor group.[5] This structural information is invaluable for understanding the mechanism of inhibition and for designing new, potentially more potent Mpro inhibitors.

Caption: Covalent binding of N3 to the catalytic Cys145 in the Mpro active site.

Preclinical and Clinical Status

While N3 hemihydrate has shown significant promise in in vitro enzymatic and cell-based assays, comprehensive in vivo animal model data is limited in publicly available literature.[3][6] Such studies are critical to evaluate the compound's pharmacokinetic properties, efficacy, and safety profile in a whole-organism system.[10] To date, there is no evidence of N3 hemihydrate entering human clinical trials.[11][12] Further preclinical development would be required to advance this compound as a potential therapeutic for human coronaviruses.

Conclusion

N3 hemihydrate is a potent, mechanism-based irreversible inhibitor of the main protease from a broad range of coronaviruses. Its efficacy has been demonstrated in both enzymatic and cell-based assays. The well-characterized mechanism of action and available structural data make N3 a valuable lead compound and a critical tool for the structure-based design of next-generation pan-coronavirus inhibitors. Further preclinical evaluation is necessary to determine its potential as a clinical candidate for treating existing and future coronavirus diseases.

References

- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mpro inhibitor N3 hemihydrate|CAS 0|DC Chemicals [dcchemicals.com]

- 7. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solidarity clinical trial for COVID-19 treatments [who.int]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

In Silico Modeling of N3 Hemihydrate and Mpro Interaction: A Technical Guide

This guide provides an in-depth overview of the computational methodologies used to investigate the interaction between the N3 peptidyl Michael acceptor inhibitor and the main protease (Mpro) of SARS-CoV-2. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction

The SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, is a primary target for antiviral drug development. The N3 inhibitor, a peptidomimetic Michael acceptor, has been identified as a potent inhibitor of Mpro.[1][2][3] In silico modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM), have been instrumental in elucidating the mechanism of inhibition and guiding the design of new derivatives.[1][2][4] While often supplied as a stable hemihydrate, in silico studies typically model the active N3 molecule.[5][6]

Data Presentation

The following tables summarize quantitative data from various in silico studies on the N3-Mpro interaction.

Table 1: Molecular Docking and Binding Energy Calculations

| Computational Method | Software/Force Field | Ligand | Binding Score/Energy (kcal/mol) | Reference |

| Molecular Docking | Glide | N3 | Not specified, used as control | [1] |

| Molecular Re-docking | UCSF Chimera | N3 | -7.7 | [7] |

| Molecular Docking | MOE | Compound 9 (pyrimidine dione derivative) | -12.70 | [8] |

| Molecular Docking | Not specified | Mitoxantrone | -43.5854 (docking score) | [9] |

| MM-GBSA | Not specified | Compound 12 (remdesivir derivative) | -88.173 | [10] |

| MM-PBSA | g_mmpbsa | Ritonavir, Lopinavir, Remdesivir | van der Waals and electrostatic terms are major contributors | [11] |

| Free Energy Perturbation (FEP) | Not specified | 11 inhibitors | Strong correlation with experimental data (R=0.94) | [12] |

Table 2: Key Intermolecular Interactions and Distances

| Interacting Residues (Mpro) | N3 Moiety | Interaction Type | Average Distance (Å) - MD | Distance (Å) - X-ray | Reference |

| His163 | P1 | Hydrogen Bond | 2.0 | 2.0 | [1][2][3] |

| Glu166 | P1 | Hydrogen Bond | 1.8 | 1.8 | [1][2][3] |

| Cys145 | Vinyl group (Cβ) | Covalent Bond | - | Yes (in complex) | [1] |

| His41 | - | Catalytic Dyad with Cys145 | - | - | [1] |

| Gly143 | - | Hydrogen Bond | - | - | [10] |

| His164 | - | van der Waals | - | - | [1] |

| Gln189 | - | Hydrogen Bond | - | - | [13] |

| Thr190 | - | Hydrogen Bond | - | - | [13] |

Experimental Protocols

Detailed methodologies for the key in silico experiments are outlined below.

Molecular Docking

Molecular docking studies are performed to predict the preferred orientation of the N3 inhibitor within the Mpro active site.

-

Receptor Preparation : The X-ray crystal structure of SARS-CoV-2 Mpro in complex with the N3 inhibitor (e.g., PDB ID: 6LU7) is retrieved from the Protein Data Bank.[8][9][13] The protein structure is prepared by adding hydrogen atoms, assigning bond orders, and removing water molecules.[14][15] Missing side chains and loops may be filled in using tools like the Prime module in Maestro.[15]

-

Ligand Preparation : The 2D or 3D structure of the N3 inhibitor is prepared by assigning correct atom types and charges.

-

Grid Generation : A docking grid is defined around the active site of Mpro, typically centered on the co-crystallized N3 ligand.[15]

-

Docking Simulation : Docking is performed using software such as Glide, AutoDock, or MOE.[1][8] The program samples different conformations and orientations of the ligand within the defined grid and scores them based on a scoring function that estimates the binding affinity.[1] The resulting poses are analyzed to identify key interactions.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the N3-Mpro complex over time, providing insights into its stability and conformational changes.

-

System Setup : The docked N3-Mpro complex is placed in a periodic boundary box and solvated with an explicit water model.[14] Ions are added to neutralize the system.[14]

-

Force Field : A suitable force field, such as AMBER, is used to describe the interactions between atoms.[14]

-

Minimization and Equilibration : The system is first minimized to remove steric clashes, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

-

Production Run : A production MD simulation is run for a significant period (e.g., 100 ns) to generate a trajectory of the complex's motion.[9]

-

Trajectory Analysis : The trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of key interactions over time.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are employed to model the covalent bond formation between the N3 inhibitor and the catalytic Cys145 of Mpro, a process that cannot be accurately described by classical force fields.[1][2][4]

-

System Partitioning : The system is divided into a QM region and an MM region. The QM region typically includes the reactive parts of the inhibitor (the Michael acceptor) and the key catalytic residues of Mpro (Cys145 and His41).[1] The rest of the protein and solvent are treated with the MM force field.

-

Reaction Coordinate Definition : A reaction coordinate is defined to describe the process of covalent bond formation. This often involves the distance between the sulfur atom of Cys145 and the β-carbon of the N3 vinyl group.[1]

-

Free Energy Calculations : Methods like umbrella sampling combined with the Weighted Histogram Analysis Method (WHAM) are used to calculate the potential of mean force (PMF) along the reaction coordinate, yielding the free energy barrier for the reaction.[1]

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity between N3 and Mpro compared to docking scores.

-

MM-PBSA/MM-GBSA : The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) methods are commonly used.[11] These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. Snapshots from the MD simulation trajectory are used for the calculation.[11]

-

Free Energy Perturbation (FEP) : FEP is a more computationally intensive but generally more accurate method.[12] It involves gradually "transforming" the ligand into solvent in both the solvated state and when bound to the protein, allowing for a direct calculation of the binding free energy.[12]

Visualizations

The following diagrams illustrate key workflows and interactions in the in silico modeling of the N3-Mpro system.

References

- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mpro inhibitor N3 hemihydrate Datasheet DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the binding mechanism for potential inhibition of SARS‐CoV‐2 Mpro and exploring the modes of ACE2 inhibition by hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing potential inhibitors of SARS-CoV-2 main protease from available drugs using free energy perturbation simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Mpro inhibitors of SARS-CoV-2 using structure based computational drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

N3 Hemihydrate: A Potent Covalent Inhibitor of MERS-CoV Main Protease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) continues to pose a significant threat to global health. The viral main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The peptidomimetic compound N3, a Michael acceptor, has been identified as a potent inhibitor of MERS-CoV Mpro. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanism of action of N3 hemihydrate as an inhibitor of MERS-CoV Mpro.

Quantitative Inhibitory and Antiviral Activity

| Target | Assay Type | Value | Cell Line (for antiviral activity) | Reference |

| SARS-CoV-2 Mpro | Antiviral Assay | EC50: 16.77 µM | Vero | [1][2][3][4][5] |

| HCoV-229E Mpro | Antiviral Assay | IC50: 4.0 µM | - | [2][3] |

| Feline Infectious Peritonitis Virus (FIPV) Mpro | Antiviral Assay | IC50: 8.8 µM | - | [2][3] |

| Murine Hepatitis Virus (MHV)-A59 Mpro | Antiviral Assay | IC50: 2.7 µM | - | [2][3] |

| SARS-CoV-2 Mpro | Enzyme Inhibition | kobs/[I]: 11,300 M⁻¹s⁻¹ | - | [1] |

Mechanism of Action: Covalent Inhibition

N3 acts as an irreversible inhibitor of MERS-CoV Mpro through a covalent Michael addition reaction. The electrophilic vinyl group of N3 is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys145) in the Mpro active site. This forms a stable covalent bond, rendering the enzyme inactive.

References

- 1. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mpro inhibitor N3 | CAS#:884650-98-0 | Chemsrc [chemsrc.com]

- 4. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Kinetic Analysis of N3 Hemihydrate Inhibition of Mpro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the kinetic analysis of the SARS-CoV-2 main protease (Mpro) inhibition by N3 hemihydrate. Mpro is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapeutics. N3, a peptidyl Michael acceptor, has been identified as a potent inhibitor of Mpro.[1][2][3][4] This document details the mechanism of inhibition, experimental protocols for kinetic studies, and a summary of the quantitative data.

Mechanism of Mpro Inhibition by N3

The inhibition of SARS-CoV-2 Mpro by N3 is a rapid, time-dependent process that results in the irreversible inactivation of the enzyme.[2][3] Computational and experimental studies have elucidated a two-step mechanism:

-

Initial Non-covalent Binding: The inhibitor first binds reversibly to the Mpro active site to form a non-covalent enzyme-inhibitor (E:I) complex. This initial binding is guided by interactions between the peptidyl structure of N3 and the substrate-binding subsites of the protease.[2][4][5]

-

Covalent Bond Formation: Following the initial binding, a covalent bond is formed between the inhibitor and the enzyme.[2] Specifically, the catalytic cysteine residue (Cys145) in the Mpro active site performs a nucleophilic attack on the Cβ atom of the vinyl group in the N3 Michael acceptor warhead.[2][3] This step is the rate-limiting step of the inhibition process and leads to an irreversible enzyme-inhibitor (E-I) adduct.[2][5]

The reaction is kinetically controlled by this carbon-sulfur bond formation.[2] The low activation free energy of this reaction step explains the experimentally observed rapid inactivation, which is often too fast to measure the inactivation-rate constant directly.[2]

Experimental Protocols

The kinetic characterization of Mpro inhibitors like N3 involves several key experimental procedures, from protein production to specialized enzymatic assays.

Recombinant Mpro Expression and Purification

High-purity, active Mpro is a prerequisite for reliable kinetic analysis. A common protocol is as follows:

-

Gene Cloning and Expression: The gene encoding for SARS-CoV-2 Mpro is cloned into an E. coli expression vector (e.g., pET series) often with a polyhistidine (His)-tag to facilitate purification.[6][7]

-

Protein Production: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by adding isopropyl-β-D-thiogalactoside (IPTG) to the culture.[6]

-

Lysis and Affinity Chromatography: The bacterial cells are harvested and lysed. The His-tagged Mpro is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

Tag Cleavage and Size-Exclusion Chromatography: The His-tag is often cleaved by a specific protease (e.g., TEV protease) to yield the native Mpro sequence. A final purification step using size-exclusion chromatography is performed to remove aggregates and ensure a homogenous, active dimeric form of the enzyme.[7]

Mpro Activity and Inhibition Assay (FRET-based)

A widely used method for measuring Mpro activity and inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay.[6][7][8]

-

Assay Principle: This assay uses a synthetic peptide substrate that contains a sequence recognized and cleaved by Mpro. The peptide is flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Reagents and Buffers:

-

Assay Buffer: Typically contains Tris or HEPES buffer at pH 7.3, NaCl, and a reducing agent like DTT or TCEP to maintain the catalytic cysteine in its reduced state.[8][9]

-

Mpro Enzyme: Purified Mpro is diluted to a final nanomolar concentration in the assay buffer.

-

FRET Substrate: A stock solution of the fluorogenic peptide substrate is prepared in DMSO and diluted in the assay buffer.

-

Inhibitor (N3): A stock solution of N3 hemihydrate is prepared in DMSO.

-

-

Inhibition Measurement (IC50 Determination):

-

A dilution series of the N3 inhibitor is prepared.

-

Mpro enzyme is pre-incubated with the various concentrations of N3 (and a DMSO control) for a defined period in a microplate.

-

The enzymatic reaction is initiated by adding the FRET substrate to all wells.

-

The increase in fluorescence is monitored over time using a plate reader. The initial reaction velocity is calculated from the linear portion of the progress curve.

-

The percentage of inhibition is calculated for each N3 concentration relative to the DMSO control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation.

-

-

Time-Dependent Inhibition Kinetics:

-

To characterize irreversible inhibitors, the apparent second-order rate constant (kobs/[I]) is determined.[3]

-

Mpro and N3 are incubated together, and at various time points, aliquots are taken and diluted into a solution containing the FRET substrate to measure the remaining enzyme activity.

-

The observed rate of inactivation (kobs) is determined for each inhibitor concentration, and the kobs/[I] value is calculated from the slope of a plot of kobs versus inhibitor concentration.[3]

-

Quantitative Kinetic Data

The inhibitory activity of N3 hemihydrate has been quantified against Mpro from SARS-CoV-2 and other related coronaviruses. The data is summarized below.

| Parameter | Virus | Value | Reference(s) |

| EC50 | SARS-CoV-2 | 16.77 µM | [1][3][10][11] |

| kobs/[I] | SARS-CoV-2 | 11,300 M⁻¹s⁻¹ | [3] |

| IC50 | HCoV-229E | 4.0 µM | [1][10][11] |

| IC50 | FIPV (Feline Infectious Peritonitis Virus) | 8.8 µM | [1][10][11] |

| IC50 | MHV-A59 (Mouse Hepatitis Virus) | 2.7 µM | [1][10][11] |

-

EC50 (Half-maximal effective concentration): Represents the concentration of a drug that gives half-maximal response, typically measured in cell-based antiviral assays.

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the isolated enzyme's activity.

-

kobs/[I] (Apparent second-order rate constant): A measure of the efficiency of an irreversible inhibitor.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for determining the inhibitory kinetics of N3 against Mpro.

Caption: Workflow for Mpro Kinetic Inhibition Assay.

Mechanism of N3 Covalent Inhibition

This diagram outlines the two-step signaling pathway of Mpro inactivation by the N3 inhibitor.

Caption: Two-step mechanism of Mpro inhibition by N3.

Conclusion

N3 hemihydrate is a potent, time-dependent, and irreversible inhibitor of SARS-CoV-2 Mpro. Its mechanism involves a rapid initial non-covalent binding followed by the formation of a stable covalent adduct with the catalytic Cys145 residue. The kinetic parameters, including a low micromolar EC50 and a high second-order rate constant, underscore its effectiveness. The experimental protocols detailed herein, particularly FRET-based assays, provide a robust framework for the kinetic evaluation of N3 and other Mpro inhibitors, which is crucial for the development of effective antiviral therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A microscopic description of SARS-CoV-2 main protease inhibition with Michael acceptors. Strategies for improving inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MERS-CoV Main Protease (Mpro) Fluorescence Dose Response [protocols.io]

- 10. Mpro inhibitor N3 hemihydrate|CAS 0|DC Chemicals [dcchemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Mpro Inhibitor N3 Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of the SARS-CoV-2 main protease (Mpro) inhibitor, N3 hemihydrate. This document includes detailed methodologies for enzymatic and cell-based assays, protein crystallization, as well as a summary of its inhibitory activity.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. The peptidomimetic inhibitor N3, a Michael acceptor, has been identified as a potent irreversible inhibitor of Mpro from various coronaviruses, including SARS-CoV-2. It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity. This document outlines the key experimental procedures to study the inhibitory effects of N3 hemihydrate.

Data Presentation

Inhibitory Activity of N3 Against Various Coronaviruses

| Virus/Protease | Assay Type | Metric | Value (μM) | Reference |

| SARS-CoV-2 | Antiviral Assay (Vero E6 cells) | EC50 | 16.77 | [1] |

| SARS-CoV-2 Mpro | Enzymatic Assay | kobs/[I] | 11,300 M⁻¹s⁻¹ | |

| Human Coronavirus 229E (HCoV-229E) | Antiviral Assay | IC50 | 4.0 | [1] |

| Feline Infectious Peritonitis Virus (FIPV) | Antiviral Assay | IC50 | 8.8 | [1] |

| Murine Hepatitis Virus (MHV-A59) | Antiviral Assay | IC50 | 2.7 | [1] |

Experimental Protocols

Synthesis of Mpro Inhibitor N3 Hemihydrate

A detailed, step-by-step synthesis protocol for N3 hemihydrate from a primary literature source could not be definitively retrieved with the available search tools. However, N3 is a peptidomimetic inhibitor designed as a Michael acceptor. The general synthesis strategy for such compounds involves solid-phase or solution-phase peptide synthesis to create the peptide backbone, followed by the introduction of the vinyl group "warhead" that covalently reacts with the target cysteine protease.

Recombinant Mpro Expression and Purification

A protocol for the expression and purification of SARS-CoV-2 Mpro is essential for in vitro biochemical and structural studies.

Workflow for Mpro Expression and Purification

Caption: Workflow for recombinant Mpro expression and purification.

Protocol:

-

Cloning: The gene encoding for SARS-CoV-2 Mpro is cloned into a bacterial expression vector, such as pET, often with an N-terminal polyhistidine (His) tag to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole). The cells are lysed using sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole, and the His-tagged Mpro is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

His-tag Cleavage: The His-tag is often cleaved using a specific protease (e.g., TEV protease) during dialysis against a buffer with low imidazole concentration.

-

Size-Exclusion Chromatography: The cleaved Mpro is further purified by size-exclusion chromatography to remove the cleaved tag, uncleaved protein, and any remaining impurities. The purity of the protein is assessed by SDS-PAGE.

Mpro FRET-Based Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of N3 against Mpro. It relies on the cleavage of a fluorescently labeled peptide substrate.

Principle of the FRET-based Mpro Inhibition Assay

Caption: Principle of the FRET-based Mpro inhibition assay.

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Mpro Enzyme: Diluted in assay buffer to the desired concentration (e.g., 50 nM).

-

FRET Substrate: A peptide substrate containing the Mpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). Diluted in assay buffer (e.g., 20 µM).

-

N3 Inhibitor: Prepared as a stock solution in DMSO and serially diluted to the desired concentrations in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the Mpro enzyme solution to each well.

-

Add 2 µL of the serially diluted N3 inhibitor or DMSO (for control) to the wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 48 µL of the FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

-

Data Analysis:

-

The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

-

The percent inhibition is calculated for each inhibitor concentration relative to the DMSO control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay

This assay evaluates the ability of N3 to inhibit viral replication in a cellular context.

Workflow for a Cytopathic Effect (CPE) Inhibition Assay

Caption: Workflow for a CPE inhibition antiviral assay.

Protocol (CPE Inhibition Assay):

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluency.

-

Compound Treatment: The cells are treated with serial dilutions of N3 hemihydrate in cell culture medium. A vehicle control (DMSO) is also included.

-

Viral Infection: The cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assessment of Cytopathic Effect (CPE): The cells are observed under a microscope for virus-induced CPE, such as cell rounding and detachment.

-

Cell Viability Assay: Cell viability is quantified using a colorimetric assay such as the MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The EC50 value (the concentration of the compound that protects 50% of cells from virus-induced death) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (CC50) without the virus is also performed to determine the selectivity index (SI = CC50/EC50).

Co-crystallization of Mpro with N3

Determining the crystal structure of Mpro in complex with N3 provides crucial insights into the inhibitor's binding mode.

Protocol:

-

Protein Preparation: Highly pure and concentrated Mpro is required. The protein is typically in a buffer such as 20 mM Tris-HCl pH 7.8, 150 mM NaCl.

-

Complex Formation: Mpro is incubated with a molar excess of N3 (e.g., 1:3 molar ratio) for several hours or overnight at 4°C to ensure covalent bond formation.

-

Crystallization Screening: The Mpro-N3 complex is subjected to high-throughput crystallization screening using various commercially available screens and crystallization methods (e.g., sitting-drop or hanging-drop vapor diffusion).

-

Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

X-ray Diffraction and Structure Determination: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved and refined to reveal the detailed interactions between Mpro and the N3 inhibitor.

Conclusion

The protocols and data presented in these application notes provide a framework for the comprehensive evaluation of the Mpro inhibitor N3 hemihydrate. These methodologies are essential for researchers and drug development professionals working on the discovery and characterization of novel antiviral agents targeting the SARS-CoV-2 main protease.

References

Application Notes and Protocols for Cell-Based Assay of Mpro Inhibitor N3 Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. N3 hemihydrate is a potent peptidomimetic inhibitor that acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue in the Mpro active site.[1][2][3] This irreversible inhibition blocks the processing of viral polyproteins, thereby halting viral replication.[1][2] Effective evaluation of Mpro inhibitors like N3 hemihydrate requires robust cell-based assays to determine their antiviral activity and cytotoxicity in a cellular context. This document provides detailed protocols for a cell-based antiviral assay and a cytotoxicity assay for N3 hemihydrate.

Quantitative Data Summary

The following table summarizes the reported potency of the Mpro inhibitor N3 hemihydrate against various coronaviruses.

| Virus/Protease | Assay Type | Metric | Value (μM) |

| SARS-CoV-2 | Cell-based antiviral assay | EC50 | 16.77[4][5][6][7][8] |

| HCoV-229E | Cell-based antiviral assay | IC50 | 4.0[4][5][6][7] |

| FIPV | Cell-based antiviral assay | IC50 | 8.8[4][5][6][7] |

| MHV-A59 | Cell-based antiviral assay | IC50 | 2.7[4][5][6][7] |

Signaling Pathway and Mechanism of Action

N3 hemihydrate inhibits SARS-CoV-2 replication by targeting the main protease (Mpro). The virus translates its genomic RNA into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for forming the replication and transcription complex (RTC). N3 hemihydrate, as a peptidomimetic Michael acceptor, enters the host cell and covalently binds to the catalytic cysteine (Cys145) in the Mpro active site. This irreversible binding inactivates the protease, preventing the maturation of viral proteins and ultimately inhibiting viral replication.

Mechanism of Mpro inhibition by N3 hemihydrate.

Experimental Protocols

Cell-Based Antiviral Assay Protocol

This protocol describes a method to evaluate the antiviral efficacy of N3 hemihydrate against SARS-CoV-2 in a cell-based assay using Vero E6 cells, which are susceptible to SARS-CoV-2 infection. The readout for this assay is the quantification of viral replication, which can be accomplished by methods such as plaque reduction assays or quantification of viral RNA by RT-qPCR.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

N3 hemihydrate

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

96-well plates

-

MTT or similar cell viability reagent

-

Reagents for plaque assay or RT-qPCR

Workflow:

Workflow for the cell-based antiviral assay.

Procedure:

-

Cell Seeding:

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and count the cells. Seed 1 x 10^4 Vero E6 cells per well in a 96-well plate.[9]

-

Incubate the plate overnight to allow for cell adherence.

-

-

Compound Preparation:

-

Prepare a stock solution of N3 hemihydrate in DMSO.

-

On the day of the experiment, prepare serial dilutions of the N3 hemihydrate stock solution in DMEM. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to generate a dose-response curve.

-

-

Viral Infection:

-

On the day of the assay, remove the culture medium from the 96-well plate.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 1 PFU/cell for 1 hour at 37°C.[9]

-

-

Compound Treatment:

-

After the 1-hour incubation, remove the virus inoculum and add 100 µL of the prepared N3 hemihydrate dilutions to the respective wells.

-

Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

-

-

Incubation:

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Viral Replication:

-

Plaque Reduction Assay: Collect the supernatant and perform serial dilutions to titrate the virus on fresh Vero E6 monolayers. Stain with crystal violet to visualize and count plaques.

-

RT-qPCR: Extract viral RNA from the cell lysate or supernatant and perform quantitative reverse transcription PCR (RT-qPCR) to determine the viral load.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each concentration of N3 hemihydrate compared to the "virus only" control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).

-

Cytotoxicity Assay Protocol

It is crucial to assess the cytotoxicity of N3 hemihydrate to ensure that the observed antiviral activity is not due to cell death. The Neutral Red Uptake (NRU) assay is a common method for determining cytotoxicity.

Materials:

-

Vero E6 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

N3 hemihydrate

-

96-well plates

-

Neutral Red solution

-

Destain solution (e.g., 1% acetic acid in 50% ethanol)

-

Plate reader

Workflow:

Workflow for the cytotoxicity assay.

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding protocol as described in the antiviral assay.

-

-

Compound Treatment:

-

Prepare the same serial dilutions of N3 hemihydrate as used in the antiviral assay.

-

Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay (24 to 48 hours).

-

Include a "cells only" control (no compound).

-

-

Neutral Red Uptake:

-

After the incubation period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL).

-

Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

-

-

Destaining and Measurement:

-

Remove the Neutral Red solution and wash the cells with PBS.

-

Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

-

Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of N3 hemihydrate compared to the "cells only" control.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal cytotoxic concentration (CC50).

-

Conclusion

The provided protocols offer a comprehensive framework for the evaluation of the Mpro inhibitor N3 hemihydrate in a cell-based setting. By determining both the antiviral efficacy (EC50) and cytotoxicity (CC50), researchers can calculate the selectivity index (SI = CC50/EC50), a critical parameter for assessing the therapeutic potential of an antiviral compound. These detailed application notes are intended to guide researchers in the accurate and reproducible assessment of N3 hemihydrate and other Mpro inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 3. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.unipd.it [research.unipd.it]

Application Notes and Protocols for FRET Assay of N3 Hemihydrate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction